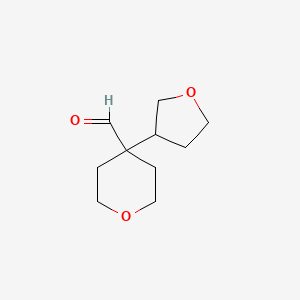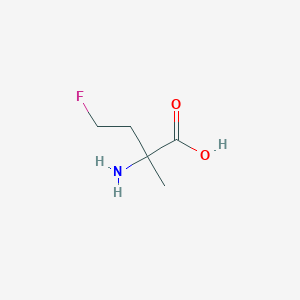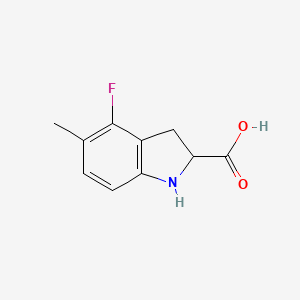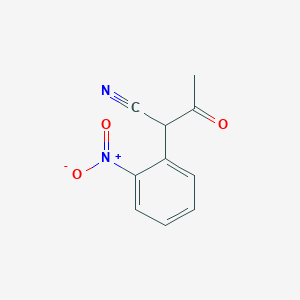
4-Cyclopropanecarbonyl-2,3,6-trimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropanecarbonyl-2,3,6-trimethylphenol is an organic compound with the molecular formula C13H16O2 It consists of a phenol ring substituted with three methyl groups and a cyclopropanecarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropanecarbonyl-2,3,6-trimethylphenol typically involves the acylation of 2,3,6-trimethylphenol with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters further enhances the yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Cyclopropanecarbonyl-2,3,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Alcohols and diols.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
4-Cyclopropanecarbonyl-2,3,6-trimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Cyclopropanecarbonyl-2,3,6-trimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropanecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The phenol group can participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
- 4-Cyclopropanecarbonyl-2,3,5-trimethylphenol
- 2,3,6-Trimethylphenol
- 4-Cyclopropanecarbonylphenol
Uniqueness
4-Cyclopropanecarbonyl-2,3,6-trimethylphenol is unique due to the presence of both the cyclopropanecarbonyl and trimethylphenol moieties, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
cyclopropyl-(4-hydroxy-2,3,5-trimethylphenyl)methanone |
InChI |
InChI=1S/C13H16O2/c1-7-6-11(13(15)10-4-5-10)8(2)9(3)12(7)14/h6,10,14H,4-5H2,1-3H3 |
InChIキー |
RQRDQYYIESLPFR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1O)C)C)C(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13221441.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13221451.png)









